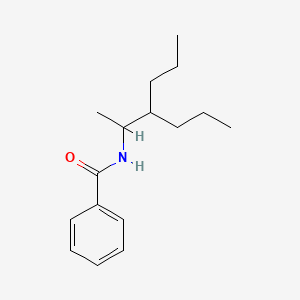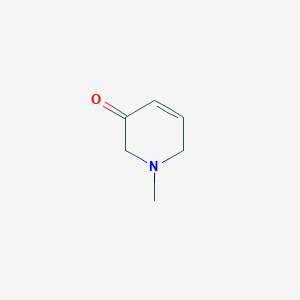
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The presence of the pyrimidinone ring structure contributes to its diverse chemical reactivity and potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can be achieved through a multicomponent reaction known as the Biginelli reaction. This involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is typically catalyzed by Lewis acids or solid acids such as silica-supported catalysts .
Industrial Production Methods
In industrial settings, the synthesis of dihydropyrimidinones, including this compound, is often carried out using solvent-free conditions to enhance yield and reduce environmental impact. Catalysts like Ziegler–Natta systems or Montmorillonite-KSF are employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyrimidin-2(1H)-ones: These compounds share the pyrimidinone ring structure and exhibit similar biological activities.
Hexahydroisoquinolin derivatives: Known for their enzyme inhibitory properties and therapeutic potential.
Uniqueness
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
54424-35-0 |
|---|---|
Fórmula molecular |
C7H12N2O5S |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
1-ethyl-3-methylpyrimidin-3-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C7H11N2O.H2O4S/c1-3-9-6-4-5-8(2)7(9)10;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
NUBRCDJUPHBBON-UHFFFAOYSA-M |
SMILES canónico |
CCN1C=CC=[N+](C1=O)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)












![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
